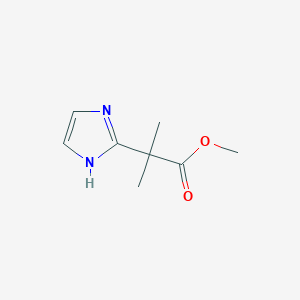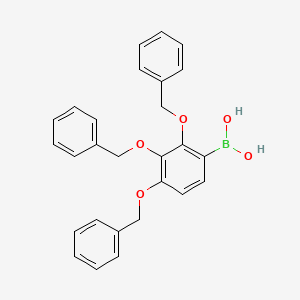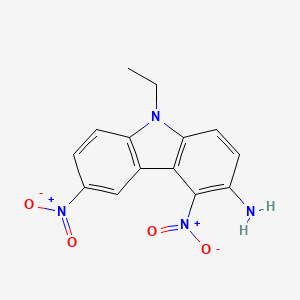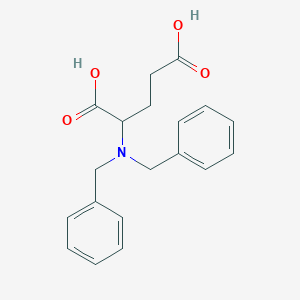
N,N-Dibenzylglutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzylglutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atom of the glutamic acid molecule. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N,N-Dibenzylglutamic acid typically involves the regioselective benzylation of commercially available L-glutamic acid. One common method is the direct regioselective benzylation, which affords this compound α-benzyl ester in a yield of 73% . The reaction conditions play a critical role in the outcome of the products, and various reagents and catalysts can be used to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
N,N-Dibenzylglutamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include various acids, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-Dibenzylglutamic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-Dibenzylglutamic acid involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity in cancer cells is attributed to the inhibition of the ATB0,+ transporter, which plays a role in the uptake of amino acids . This inhibition disrupts the cellular processes necessary for tumor growth and proliferation.
Comparación Con Compuestos Similares
N,N-Dibenzylglutamic acid can be compared with other similar compounds, such as:
N-Acetylglutamic acid: This compound is involved in the biosynthesis of arginine and acts as a regulator in the urea cycle.
L-Glutamic acid: The parent compound of this compound, which is widely used in protein synthesis and as a neurotransmitter.
Thalidomide and its analogs: These compounds are derivatives of L-glutamic acid and are used as anticancer drugs.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are not observed in its analogs .
Propiedades
Número CAS |
14464-18-7 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(dibenzylamino)pentanedioic acid |
InChI |
InChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24) |
Clave InChI |
RKVZEHJXSIVHEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


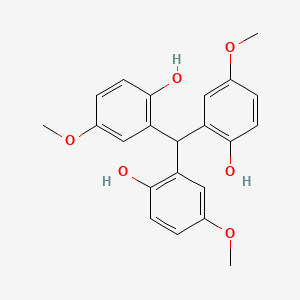
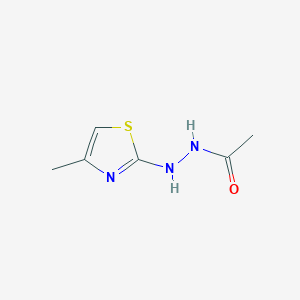
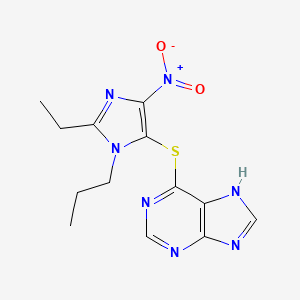
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
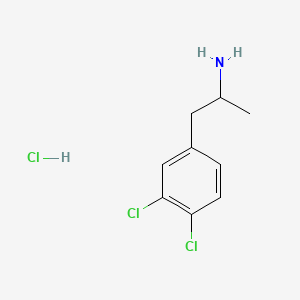
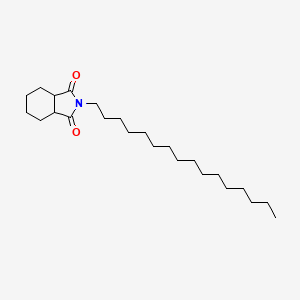

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
